N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry . The compound features a 6-bromo-1,3-benzodioxole moiety linked to a 4-methylbenzenesulfonohydrazide group through a methylene bridge.
Preparation Methods
The synthesis of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 6-bromo-1,3-benzodioxole-5-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Chemical Reactions Analysis
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding hydrazine derivatives.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide can be compared with other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The presence of the 6-bromo-1,3-benzodioxole moiety in N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide imparts unique properties, making it distinct from other Schiff base hydrazones.
Properties
Molecular Formula |
C15H13BrN2O4S |
---|---|
Molecular Weight |
397.2g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H13BrN2O4S/c1-10-2-4-12(5-3-10)23(19,20)18-17-8-11-6-14-15(7-13(11)16)22-9-21-14/h2-8,18H,9H2,1H3/b17-8+ |
InChI Key |
KOIOEOYEOXPWEI-CAOOACKPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2Br)OCO3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2Br)OCO3 |
Origin of Product |
United States |
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